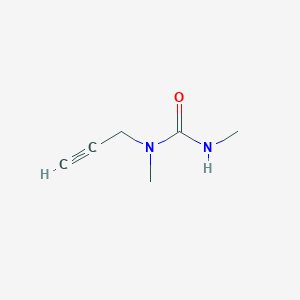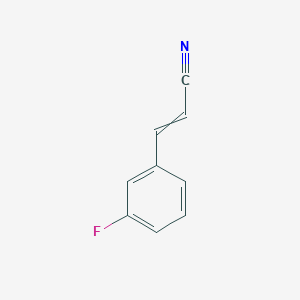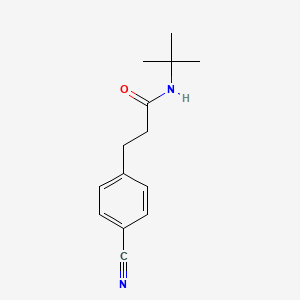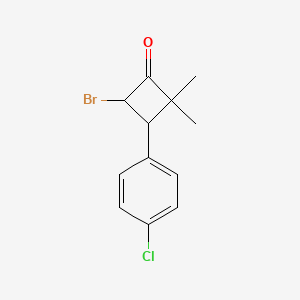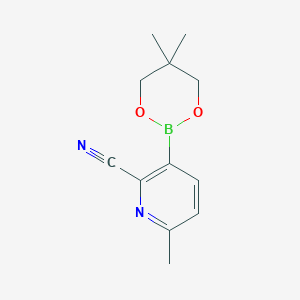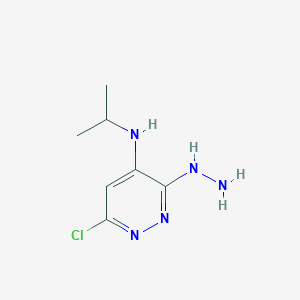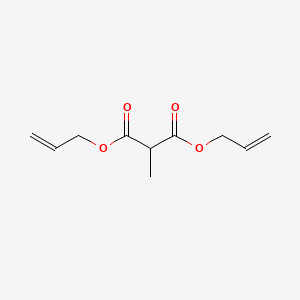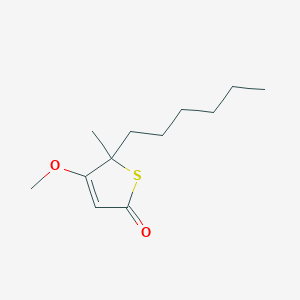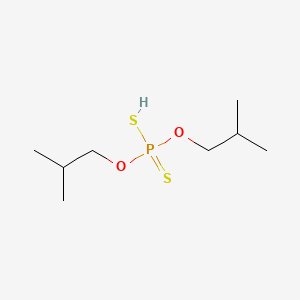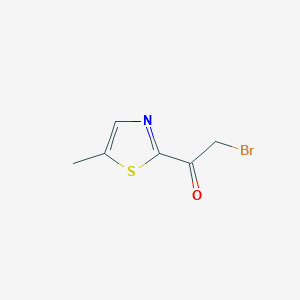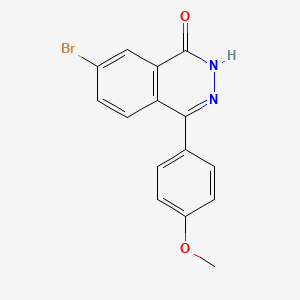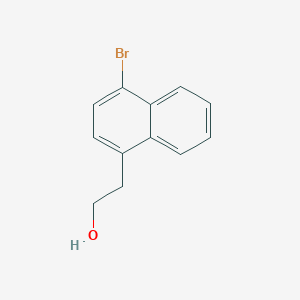
2-(4-bromonaphthalen-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromonaphthalen-1-yl)ethan-1-ol is an organic compound featuring a bromine atom and a hydroxyethyl group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(4-bromonaphthalen-1-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of naphthalene derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of catalysts like zeolites . These methods are optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-bromonaphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions can yield various substituted naphthalene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions can lead to dehalogenated or modified hydroxyethyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-bromonaphthalen-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(4-bromonaphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in substitution reactions, while the hydroxyethyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparación Con Compuestos Similares
- 1-Bromo-4-(hydroxymethyl)naphthalene
- 1-Bromo-2-(hydroxyethyl)naphthalene
- 1-Bromo-4-(2-methoxyethyl)naphthalene
Comparison: 2-(4-bromonaphthalen-1-yl)ethan-1-ol is unique due to the specific positioning of the bromine and hydroxyethyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C12H11BrO |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
2-(4-bromonaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H11BrO/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6,14H,7-8H2 |
Clave InChI |
YGJYDMYLSBQUHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Formyl-6-methoxyphenyl)sulfanyl]acetic acid](/img/structure/B8675785.png)
![{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid](/img/structure/B8675786.png)
